3-(Difluoromethylthio)benzamide
Overview
Description
3-(Difluoromethylthio)benzamide is an organic compound with the molecular formula C8H7F2NOS It is characterized by the presence of a benzamide group attached to a difluoromethylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethylthio)benzamide typically involves the introduction of a difluoromethylthio group to a benzamide precursor. One common method is the reaction of benzamide with difluoromethylthiolating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction temperature is usually maintained at around 80-100°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylthiolation processes. These processes are designed to maximize efficiency and yield while minimizing the use of hazardous reagents. Continuous flow reactors and automated systems are often employed to achieve consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethylthio)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the difluoromethylthio group to a thiol or a sulfide.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the benzamide group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Difluoromethylthio)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Difluoromethylthio)benzamide involves its interaction with specific molecular targets. The difluoromethylthio group can form strong bonds with various biological molecules, leading to alterations in their function. The compound may inhibit enzymes or disrupt cellular processes, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethylthio)benzamide: Similar structure but with an additional fluorine atom.
3-(Methylthio)benzamide: Lacks the fluorine atoms, resulting in different chemical properties.
3-(Chloromethylthio)benzamide: Contains a chlorine atom instead of fluorine.
Uniqueness
3-(Difluoromethylthio)benzamide is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various research applications.
Properties
IUPAC Name |
3-(difluoromethylsulfanyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NOS/c9-8(10)13-6-3-1-2-5(4-6)7(11)12/h1-4,8H,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDXYDAZMDKZMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)F)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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